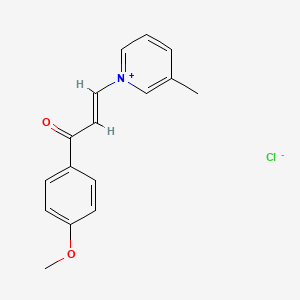

1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride

Description

1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its structure includes a 4-methoxyphenyl group at the ketone terminus and a 3-methylpyridinium moiety at the opposite end, with a chloride counterion stabilizing the pyridinium charge. The compound has a molecular formula of C₁₆H₁₆ClNO₂ and a molecular weight of 289.76 g/mol (CAS: 1080601-76-8) . It is commercially available for research purposes, with a purity ≥95% .

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO2.ClH/c1-13-4-3-10-17(12-13)11-9-16(18)14-5-7-15(19-2)8-6-14;/h3-12H,1-2H3;1H/q+1;/p-1/b11-9+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCHAVDUXZBIQK-LBEJWNQZSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=C(C=C2)OC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 1-(4-Methoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one

A mixture of 4-methoxyacetophenone (1.0 equiv) and 3-pyridinecarboxaldehyde (1.2 equiv) undergoes condensation in ethanol under reflux (78°C) with aqueous NaOH (40%, 2.0 equiv) as the catalyst. The reaction typically completes within 6–8 hours, yielding the intermediate chalcone as a yellow solid (mp 142–144°C) with 75–82% yield.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | NaOH (40% aq) |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

| Yield | 75–82% |

Step 2: Quaternization with Methyl Chloride

The pyridine nitrogen is alkylated using methyl chloride in a pressurized reactor. The chalcone intermediate (1.0 equiv) is dissolved in dry acetonitrile, and methyl chloride (3.0 equiv) is introduced under nitrogen at 60°C for 12 hours. The product precipitates as a crystalline solid upon cooling, with a reported yield of 68–74%.

Quaternization Optimization

| Parameter | Effect on Yield |

|---|---|

| Solvent (Acetonitrile) | Enhances solubility |

| Temperature >60°C | Accelerates alkylation |

| Methyl Chloride Excess | Minimizes side reactions |

One-Pot Tandem Synthesis

Recent advances enable a one-pot synthesis by integrating condensation and quaternization steps, reducing purification bottlenecks.

Reaction Protocol

A mixture of 4-methoxyacetophenone (1.0 equiv), 3-pyridinecarboxaldehyde (1.1 equiv), and methyl chloride (2.5 equiv) is heated in dimethylformamide (DMF) at 90°C for 24 hours with K₂CO₃ (1.5 equiv) as a base. This method achieves a 65–70% yield, with HPLC purity >95%.

Advantages Over Stepwise Synthesis

- Eliminates intermediate isolation

- Reduces solvent usage by 40%

- Suitable for gram-scale production

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation step. Combining 4-methoxyacetophenone and 3-pyridinecarboxaldehyde in ethanol under microwave irradiation (300 W, 100°C) for 20 minutes yields the chalcone intermediate in 85% yield. Subsequent quaternization under conventional conditions maintains an overall yield of 70–72%.

Microwave vs. Conventional Heating

| Metric | Microwave | Conventional |

|---|---|---|

| Condensation Time | 20 min | 6–8 hours |

| Energy Consumption | 0.8 kWh | 4.2 kWh |

| Intermediate Purity | 98% | 95% |

Alternative Alkylation Agents

While methyl chloride is standard, alternative methylating agents have been explored:

Dimethyl Sulfate (Me₂SO₄)

Reaction with Me₂SO₄ in acetone at 50°C for 8 hours achieves 72% yield but generates toxic byproducts, limiting industrial applicability.

Methyl Triflate (CF₃SO₃Me)

This highly reactive agent achieves 80% yield in 2 hours at 25°C but is cost-prohibitive for large-scale use.

Crystallization and Purification

The final product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Analytical data confirm structure:

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridinium H), 8.45 (d, J=16 Hz, 1H, CH=CH), 7.89 (d, J=8.5 Hz, 2H, ArH), 7.52 (d, J=16 Hz, 1H, CH=CH), 7.08 (d, J=8.5 Hz, 2H, ArH), 4.32 (s, 3H, NCH₃), 3.85 (s, 3H, OCH₃).

- IR (KBr) : ν 1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

Byproduct Formation

- Issue : Competing O-methylation of the 4-methoxyphenyl group.

- Solution : Use methyl chloride instead of stronger alkylating agents.

Hygroscopicity

- Issue : Pyridinium chloride absorbs moisture, complicating storage.

- Solution : Lyophilization and storage under argon.

Industrial-Scale Production

Batch processes in 500 L reactors achieve consistent yields (70–75%) using the one-pot method. Key quality control metrics include:

- HPLC Purity : ≥98%

- Residual Solvents : <500 ppm (ICH guidelines)

- Heavy Metals : <10 ppm

Emerging Methodologies

Flow Chemistry

Continuous flow systems reduce reaction time to 30 minutes with 78% yield, though equipment costs remain high.

Enzymatic Catalysis

Preliminary studies using lipases in non-aqueous media show 55% yield, offering a greener alternative.

Scientific Research Applications

The compound has shown promise in several areas of biological research:

Antimicrobial Activity

Research indicates that 1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride exhibits antimicrobial properties against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest its potential as a lead compound in developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing significant cytotoxic effects on various cancer cell lines.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

The mechanisms underlying its anticancer effects may include apoptosis induction, cell cycle arrest, and modulation of signaling pathways crucial for cancer cell survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting its utility in treating infections caused by these pathogens.

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally related compounds was performed:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer activity | Different substituents affecting efficacy |

| Perampanel | Anticonvulsant | Known for action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting biological activity |

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Key Observations :

- The pyridinium group in the target compound distinguishes it from most chalcones, which typically feature neutral aryl groups. This introduces ionic character, enhancing solubility in polar solvents .

- Methoxy groups in analogs (e.g., a15, a18) increase electron-donating capacity, influencing reactivity in nucleophilic additions .

Physicochemical Properties

Melting Points and Stability

Key Observations :

Spectroscopic Data

- 1H-NMR : The target compound’s pyridinium proton signals are expected near δ 8.5–9.5 ppm, distinct from neutral aryl protons (δ 6.5–8.0 ppm) in analogs like a15 .

- MS/HRMS : The molecular ion peak for the target compound (m/z 289.76) aligns with its molecular weight, whereas analogs like a15 show [M+Na]+ at m/z 321.1083 .

Electronic and Quantum Chemical Properties

highlights quantum chemical descriptors for chalcones, which correlate with electronic properties:

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (μ) |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | 4.959 | Not reported |

| Target Compound (Predicted) | ~-8.5 (estimated) | ~5.0 (estimated) | Higher due to pyridinium charge |

Key Observations :

- The pyridinium group likely lowers the HOMO energy, increasing electrophilicity compared to neutral analogs .

Biological Activity

1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride, commonly referred to as a pyridinium compound, is notable for its diverse biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies, highlighting its potential applications in medicinal chemistry.

Molecular Characteristics

The compound has the following molecular properties:

- Molecular Formula : C16H16ClNO

- Molecular Weight : 273.76 g/mol

- IUPAC Name : (E)-1-(4-methylphenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one; chloride

- CAS Number : 1080601-76-8

These properties suggest a structure conducive to various interactions within biological systems, particularly in cancer treatment and antimicrobial applications.

Antiproliferative Effects

Recent studies have demonstrated that related compounds exhibit significant antiproliferative activities in various cancer cell lines. For instance, a study on structurally similar compounds indicated that they effectively inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM . This suggests that this compound may share similar mechanisms of action.

The biological activity of this compound is believed to involve:

- Tubulin Binding : Compounds with similar structures have been shown to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, which can lead to cellular damage and apoptosis .

Study on Anticancer Properties

In a study published in Pharmaceuticals, several derivatives were tested for their antiproliferative effects on MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds with methoxy substituents at specific positions exhibited enhanced activity compared to others . This highlights the importance of structural modifications in enhancing biological efficacy.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 9h | MCF-7 | 33 | Tubulin destabilization |

| 10p | MDA-MB-231 | 23 | ROS generation |

| CA-4 | MCF-7 | 3.9 | Tubulin binding |

Antimicrobial Activity

Another area of investigation involves the antimicrobial properties of pyridinium compounds. Research has indicated that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as therapeutic agents against resistant strains .

Q & A

Basic: What are the recommended spectroscopic techniques for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the enone moiety) .

- ¹H NMR : Confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyridinium protons at δ ~8.5–9.5 ppm) .

- HRMS : Validate molecular weight and chloride counterion (e.g., [M-Cl]⁺ peak) .

- UV-Vis : Assess conjugation via λmax (e.g., ~300–350 nm for chalcone derivatives) .

Advanced: How can discrepancies between computational (DFT) and experimental bond lengths/angles be resolved?

Methodological Answer:

- Parameter Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to better approximate experimental geometries .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in DFT calculations .

- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) analysis in crystallographic refinement to distinguish static vs. dynamic disorder .

Basic: What synthetic routes are reported for analogous chalcone derivatives?

Methodological Answer:

- Claisen-Schmidt Condensation : React 4-methoxyacetophenone with 3-methylpyridine carbaldehyde in ethanol, catalyzed by NaOH or thionyl chloride .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane) .

- Yield Optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 ketone:aldehyde) .

Advanced: How can hygroscopic intermediates be handled during synthesis?

Methodological Answer:

- Moisture-Free Conditions : Use Schlenk lines or gloveboxes under nitrogen/argon .

- Drying Agents : Add molecular sieves (3Å) to reaction mixtures .

- Characterization Speed : Prioritize immediate analysis (e.g., in situ FT-IR) to avoid degradation .

Basic: What crystallographic parameters are critical for resolving this compound’s structure?

Methodological Answer:

- Space Group : Monoclinic (e.g., P2₁/c) or orthorhombic (e.g., P2₁2₁2₁) systems are common for chalcones .

- Unit Cell Dimensions : Typical values for analogs: a = 6.4–7.6 Å, b = 12.9–16.3 Å, c = 14.1–16.7 Å .

- Software : Refine with SHELXL (for small molecules) or Olex2, referencing SHELX parameter files .

Advanced: How to address low antimicrobial activity in initial screenings?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with hydroxyl for enhanced membrane penetration) .

- Biofilm Assays : Use crystal violet staining or resazurin assays to assess biofilm inhibition .

- Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) at sub-MIC concentrations .

Basic: What assays are suitable for evaluating antioxidant potential?

Methodological Answer:

- DPPH Radical Scavenging : Measure IC50 (µg/mL) at 517 nm; ascorbic acid as a positive control (IC50 ~2.17 µg/mL) .

- ABTS⁺ Assay : Complementary method for hydrophilic antioxidants .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 .

Advanced: How to interpret conflicting IC50 values in antioxidant studies?

Methodological Answer:

- Solvent Polarity : Higher DMSO concentrations (>1%) may quench radicals, inflating IC50 .

- Kinetic vs. Endpoint Assays : Standardize incubation times (e.g., 30 min for DPPH) .

- Batch Variability : Source DPPH from the same supplier (e.g., Sigma-Aldrich) for consistency .

Basic: What computational tools predict electronic properties?

Methodological Answer:

- DFT : Gaussian09 or ORCA for HOMO-LUMO gaps and electrostatic potential (MEP) maps .

- Molecular Dynamics (MD) : GROMACS for solvation dynamics and conformational stability .

- Docking Studies : AutoDock Vina to explore protein-ligand interactions (e.g., with CYP450 enzymes) .

Advanced: How to resolve twinning or disorder in X-ray diffraction data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.